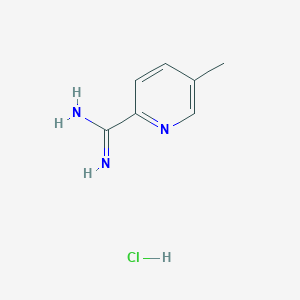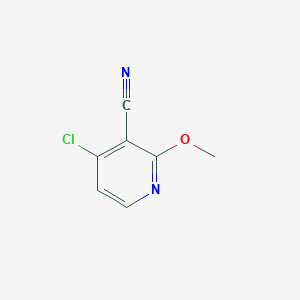![molecular formula C14H22ClNO B1424514 4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220031-73-1](/img/structure/B1424514.png)
4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
“4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C14H22ClNO . It is also known by the synonym "4-(2-(O-TOLYLOXY)ETHYL)PIPERIDINE HYDROCHLORIDE" .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H19NO.ClH/c1-11-4-2-3-5-13(11)15-10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H . This code provides a detailed description of the molecule’s structure.Scientific Research Applications
Molecular Structure Analysis :
- The synthesis and molecular structure of a compound closely related to 4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride has been explored, highlighting its formation of H-bonded dimers in the crystal lattice, stabilized by C-H…π and C-H…O interactions (Khan et al., 2013).
Synthesis of Novel Compounds :
- Research on the synthesis of piperidine derivatives, including those related to this compound, has been conducted to explore their potential as therapeutic agents, particularly in the realm of acetylcholinesterase inhibition (Sugimoto et al., 1990).
Pharmacological Properties :
- Some studies have investigated the structure-activity relationships of piperidine derivatives, focusing on enhancing their anti-acetylcholinesterase activity, which is crucial in developing treatments for conditions like dementia (Sugimoto et al., 1992).
Antimicrobial and Anticancer Activities :
- Piperidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. This indicates the potential of this compound in contributing to the development of new therapeutic agents (Rehman et al., 2018).
Safety and Hazards
Future Directions
As a piperidine derivative, “4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride” could potentially be used in the design of new drugs . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “this compound”, is an important task of modern organic chemistry .
properties
IUPAC Name |
4-[2-(2-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12-4-2-3-5-14(12)16-11-8-13-6-9-15-10-7-13;/h2-5,13,15H,6-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZMPUZJVLNVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















